molecular formula C12H14N2O2S B182957 N-(morpholine-4-carbothioyl)benzamide CAS No. 40398-30-9

N-(morpholine-4-carbothioyl)benzamide

Cat. No. B182957
CAS RN: 40398-30-9
M. Wt: 250.32 g/mol
InChI Key: OHHBPERPNJLQLV-UHFFFAOYSA-N
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Description

N-(morpholine-4-carbothioyl)benzamide is a chemical compound that has been studied for various applications, including its potential as a gastric prokinetic agent and its antifungal properties. It is part of a broader class of benzamide derivatives that have been synthesized and characterized for their biological activities.

Synthesis Analysis

The synthesis of N-(morpholine-4-carbothioyl)benzamide involves the coupling of a morpholine moiety with a benzoyl group. This compound has been synthesized alongside other derivatives, such as N-[(2-morpholinyl)alkyl]benzamides, which were designed to improve upon the gastric prokinetic activity of metoclopramide and cisapride . Additionally, the synthesis of related compounds with antifungal properties has been reported, where N-(morpholinothiocarbonyl) benzamide and its Co(III) complexes were characterized using elemental analysis, FTIR, and NMR methods .

Molecular Structure Analysis

The molecular structure of N-(morpholine-4-carbothioyl)benzamide and its derivatives has been elucidated using various spectroscopic techniques and crystallography. For instance, the crystal structure of a related compound, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, was determined, revealing the morpholine ring adopts a chair conformation and the benzamide ring is disordered . Similarly, the crystal structure of other benzamide derivatives has been reported, providing insights into their molecular conformations and potential interactions .

Chemical Reactions Analysis

The chemical reactivity of N-(morpholine-4-carbothioyl)benzamide includes its ability to form complexes with metals such as Co(III) . These complexes have been studied for their antifungal activity. Additionally, the compound has been used as a ligand to synthesize metal complexes with Ni(II), Pd(II), and Zn(II), which were characterized by single crystal X-ray diffraction and spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(morpholine-4-carbothioyl)benzamide derivatives have been characterized through various analytical techniques. For example, the melting point, vibrational frequencies, and chemical shifts of a related compound, 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, were determined using X-ray crystallography, FTIR, UV-Vis, and NMR spectroscopy . These properties are crucial for understanding the stability and reactivity of the compound.

Relevant Case Studies

Several case studies have demonstrated the potential applications of N-(morpholine-4-carbothioyl)benzamide derivatives. For instance, some derivatives have shown potent and selective gastric prokinetic activity , while others have exhibited antifungal and antibacterial activities . Additionally, certain benzamide derivatives have been synthesized for their antitumor activity and evaluated against cancer cell lines .

Scientific Research Applications

  • Synthesis and Antifungal Activity : A study by Zhou Weiqun et al. (2005) synthesized derivatives like N-(morpholinothiocarbonyl) benzamide and their Co(III) complexes. These compounds were tested for antifungal activity against pathogens responsible for plant diseases, indicating their potential in agricultural applications (Zhou, Yang, Liqun, & Cheng, 2005).

  • Synthesis and Microbial Activities : M. A. Patharia et al. (2020) reported the synthesis of fluorinated Morpholine containing benzamide derivatives and evaluated their microbial activities. This research highlights its application in developing new antimicrobial agents (Patharia, Raut, Dhotre, & Pathan, 2020).

  • Antidepressant Synthesis : N. S. Donskaya et al. (2004) focused on the synthesis of the antidepressant befol, involving the reaction of 4-Chloro-N-(3-chloropropyl)benzamide with Morpholine. This indicates its use in pharmaceutical manufacturing (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

  • Antimicrobial and Hypoglycemic Activities : A study by L. H. Al-Wahaibi et al. (2017) explored adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)morpholine-4-carbothioamide, for their in vitro antimicrobial and in vivo hypoglycemic activities, thus indicating potential medical applications (Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, & El-Emam, 2017).

  • Radiolabelling for Medical Imaging : C. Tsopelas (1999) investigated the radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with NA123I and NA125I, optimizing the conditions for this process. This application is crucial in nuclear medicine and biological imaging (Tsopelas, 1999).

  • Synthesis of Novel Derivatives : F. King and R. Martin (1991) described syntheses of novel 2-morpholine carboxylic acid derivatives, further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, showcasing the compound's versatility in creating new chemical entities (King & Martin, 1991).

Safety And Hazards

The safety information for “N-(morpholine-4-carbothioyl)benzamide” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

N-(morpholine-4-carbothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-11(10-4-2-1-3-5-10)13-12(17)14-6-8-16-9-7-14/h1-5H,6-9H2,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBPERPNJLQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960795
Record name N-(Morpholine-4-carbothioyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(morpholine-4-carbothioyl)benzamide

CAS RN

40398-30-9
Record name N-(Morpholinothiocarbonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40398-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC201499
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201499
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Morpholine-4-carbothioyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 50-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was added a solution of morpholine (1.00 g, 11.5 mmol, 1.00 equiv) in acetone (10 mL). TEA (1.74 g, 17.2 mmol, 1.50 equiv) was added to the reaction, and the resulting solution was stirred for 30 min at 25° C. Benzoyl isothiocyanate (1.87 g, 11.5 mmol, 2.00 equiv) was added dropwise to the reaction at 0° C. The resulting solution was stirred for 30 min at 0° C., then quenched with 20 mL of water. The mixture was extracted with 2×30 mL of ethyl acetate. The combined organic layers were dried (Na2SO4) and concentrated in vacuo. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:10-1:3) as eluent to furnish 2.30 g (80%) of N-(morpholine-4-carbonothioyl)benzamide as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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